2-Hydrazinylbenzenesulfonamide
Overview
Description
2-Hydrazinylbenzenesulfonamide is a chemical compound with the molecular formula C6H9N3O2S . It is also known as 2-Hydrazinylbenzenesulfonamide hydrochloride .
Synthesis Analysis
The synthesis of 2-Hydrazinylbenzenesulfonamide and its derivatives has been reported in several studies. For instance, a series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . Another study reported the synthesis of hydrazones, quinazolines, and Schiff bases through various methods including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 2-Hydrazinylbenzenesulfonamide is represented by the formula C6H9N3O2S . It has been studied using various techniques such as X-ray diffraction and IR-ATR methods .Chemical Reactions Analysis
In terms of chemical reactions, 2-Hydrazinylbenzenesulfonamide has been used in the synthesis of a large number of sulfonamides, some of which have been tested and proven to have antibacterial properties . It has also been used in the synthesis of hydrazones, quinazolines, and Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydrazinylbenzenesulfonamide include a molecular weight of 187.22 g/mol . Other properties such as hydrogen bond donor count and hydrogen bond acceptor count have also been reported .Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Synthesis and Biological Evaluation as Potential Anti-inflammatory and Anti-cancer Agents
A study explored the synthesis of novel 2-pyrazolines bearing benzene sulfonamide moiety. Some of these compounds demonstrated significant anti-inflammatory and anti-cancer activities, indicating the potential of 2-hydrazinylbenzenesulfonamide derivatives in therapeutic applications (Bano et al., 2011).Development of Anticancer and Anti-inflammatory Agents
Research on 2-pyrazoline derivatives with benzenesulfonamide moiety revealed considerable anticancer and anti-inflammatory actions. These derivatives, synthesized from 4-hydrazinonbenzenesulfonamide hydrochloride, showed promising results against various cancer cell lines and exhibited more potent anti-inflammatory activity than the reference drug celecoxib (Bashir et al., 2011).Synthesis of Antitumor and Antimicrobial Agents
A study on the synthesis of novel pyridazinone derivatives bearing benzenesulfonamide moiety (2a-h) investigated their anticancer activity. Some derivatives displayed remarkable activity against specific human cancer cell lines, suggesting their potential use in developing new anticancer agents (Rathish et al., 2012).
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Agents
The synthesis of a series of 2,4,6-trimethylbenzenesulfonyl hydrazones and their in vitro antimicrobial activity study highlighted the potential application of these derivatives as antimicrobial agents. The study found significant inhibitory effects against certain bacterial strains, indicating the usefulness of these compounds in antimicrobial applications (Popiołek et al., 2021).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors for Tumor Management
A series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties were studied for their inhibition of carbonic anhydrase isozymes. These compounds showed potential for the management of hypoxic tumors, providing a new avenue for therapeutic intervention in cancer treatment (Garaj et al., 2005).
Applications in Pain Management
- Synthesis and Effects on Pathological Pain Model in Mice
The synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice were studied. These compounds showed significant anti-hyperalgesic and anti-edematogenic effects, similar to the known drug Celecoxib, suggesting their potential in pain management (Lobo et al., 2015).
Future Directions
The future directions for 2-Hydrazinylbenzenesulfonamide research could involve the development of new antibiotics, given the increasing incidence of bacterial resistance to a large number of antibacterial agents such as sulfonamide drugs . Additionally, the green electrochemical method for the synthesis of new sulfonamide and disulfonamide derivatives based on the oxidation of phenylhydrazine derivatives presents a promising direction for future research .
properties
IUPAC Name |
2-hydrazinylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEZEDIMFASQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458683 | |
Record name | 2-hydrazinylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylbenzenesulfonamide | |
CAS RN |
90824-33-2 | |
Record name | 2-hydrazinylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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